5-(Ethenyloxy)pent-1-yne

Description

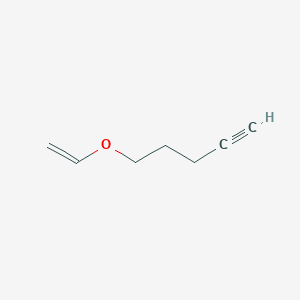

5-(Ethenyloxy)pent-1-yne (IUPAC name: pent-1-yn-5-yl ethenyl ether) is an alkyne-functionalized vinyl ether with the molecular formula C₇H₁₀O. Its structure consists of a pent-1-yne backbone (HC≡C-CH₂-CH₂-CH₂-) substituted at the terminal carbon (position 5) with an ethenyloxy (CH₂=CH-O-) group.

Properties

CAS No. |

62599-98-8 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

5-ethenoxypent-1-yne |

InChI |

InChI=1S/C7H10O/c1-3-5-6-7-8-4-2/h1,4H,2,5-7H2 |

InChI Key |

TUCYLCZCZNLYFM-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethenyloxy)pent-1-yne can be achieved through several methods:

Alkylation of Acetylide Anions: This method involves the reaction of an acetylide anion with an alkyl halide.

Elimination Reactions of Dihalides: Another method involves the elimination of dihalides.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Addition Reactions: 5-(Ethenyloxy)pent-1-yne can undergo electrophilic addition reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).

Reduction Reactions: The compound can be reduced to form alkenes or alkanes using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.

Substitution Reactions: The ethenyloxy group can participate in nucleophilic substitution reactions, where the ether oxygen acts as a leaving group.

Common Reagents and Conditions:

Halogenation: Halogens (Cl₂, Br₂) in the presence of a solvent like dichloromethane.

Hydrogenation: Hydrogen gas with catalysts like Pd/C or Lindlar’s catalyst.

Nucleophilic Substitution: Alkyl halides and strong nucleophiles like sodium amide.

Major Products:

Haloalkenes and Dihalides: From addition reactions.

Alkenes and Alkanes: From reduction reactions.

Substituted Ethers: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-(Ethenyloxy)pent-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through addition and substitution reactions .

Biology and Medicine: The compound’s unique structure allows it to be used in the synthesis of bioactive molecules, which can be further studied for potential therapeutic applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(Ethenyloxy)pent-1-yne in chemical reactions involves the interaction of its functional groups with various reagents:

Alkyne Group: The triple bond can participate in addition reactions, where electrophiles add to the carbon atoms of the triple bond.

Ethenyloxy Group: The ether oxygen can act as a nucleophile or a leaving group in substitution reactions.

Molecular Targets and Pathways:

Electrophilic Addition: The alkyne group targets electrophiles, leading to the formation of addition products.

Nucleophilic Substitution: The ethenyloxy group can be replaced by nucleophiles, forming new carbon-oxygen bonds.

Comparison with Similar Compounds

5-Ethoxypent-1-yne

- Molecular Formula : C₇H₁₂O

- Structure : HC≡C-CH₂-CH₂-CH₂-O-CH₂CH₃

- Key Differences :

- The ethoxy group (-OCH₂CH₃) is a saturated ether, whereas the ethenyloxy group in the target compound contains a reactive double bond.

- Reactivity : The absence of a vinyl group in 5-ethoxypent-1-yne limits its participation in conjugate addition or polymerization reactions compared to 5-(ethenyloxy)pent-1-yne.

5-(1-Ethoxyethoxy)pent-1-yne (CID 108556)

- Molecular Formula : C₉H₁₆O₂

- Structure : HC≡C-CH₂-CH₂-CH₂-O-C(OEt)CH₃

- Key Differences :

- Structural Data :

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Molecular Formula : C₂₃H₂₂O₄

- Structure : A pent-2-yne core substituted with diphenyl groups at position 5 and an ethoxycarbonyloxy ester.

- Key Differences: Steric and Electronic Effects: The diphenyl and ester groups enhance steric hindrance and electron-withdrawing character, contrasting with the electron-donating ethenyloxy group. Synthesis: Prepared via a one-pot reaction using propargyl bromide, n-BuLi, benzophenone, and ethyl chloroformate, highlighting the use of alkynyl lithium intermediates . Crystallography: Bond angles and torsion angles (e.g., C12—C7—C13—C1: 69.77°) confirm structural rigidity due to diphenyl substitution .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituent Type | Key Reactivity |

|---|---|---|---|

| This compound | C₇H₁₀O | Vinyl ether (CH₂=CH-O-) | Alkyne couplings, vinyl ether polymerization |

| 5-Ethoxypent-1-yne | C₇H₁₂O | Saturated ether (-OCH₂CH₃) | Limited to nucleophilic substitutions or hydrogenation |

| 5-(1-Ethoxyethoxy)pent-1-yne | C₉H₁₆O₂ | Acetal ether | Hydrolysis-sensitive, used in protecting-group strategies |

| Ethyl diphenylpent-2-ynoate | C₂₃H₂₂O₄ | Ester/diphenyl | Sterically hindered alkyne; participates in cycloadditions or ester cleavage |

Research Findings and Trends

- Reactivity of Vinyl Ethers vs. Saturated Ethers: The ethenyloxy group’s double bond enables conjugation with the alkyne, enhancing electrophilicity at the β-carbon.

- Steric Effects: Bulky substituents (e.g., diphenyl groups) in Ethyl diphenylpent-2-ynoate reduce alkyne reactivity in Sonogashira couplings but stabilize intermediates in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.